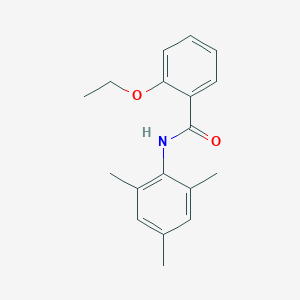
2-chloro-N-(morpholin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(morpholin-4-yl)benzamide is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.68612 g/mol It is a benzamide derivative that contains a morpholine ring, which is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(morpholin-4-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(morpholin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The morpholine ring can undergo oxidation to form N-oxide derivatives, while reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include N-oxide derivatives of the morpholine ring.
Reduction Reactions: Products include secondary amines.
Hydrolysis: Products include the corresponding carboxylic acid and morpholine.
Scientific Research Applications
2-chloro-N-(morpholin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(morpholin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-morpholinyl)phenylacetamide
- 2-chloro-N-(4-morpholinyl)phenylurea
- 2-chloro-N-(4-morpholinyl)phenylthiourea
Comparison
2-chloro-N-(morpholin-4-yl)benzamide is unique due to its specific structure, which combines a benzamide moiety with a morpholine ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the chlorine atom on the benzene ring can influence the compound’s reactivity and interaction with biological targets. Additionally, the morpholine ring can enhance the compound’s solubility and stability.
Properties
Molecular Formula |
C11H13ClN2O2 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
2-chloro-N-morpholin-4-ylbenzamide |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-4-2-1-3-9(10)11(15)13-14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15) |
InChI Key |
HNFYNPDGBJLKSH-UHFFFAOYSA-N |
SMILES |
C1COCCN1NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(butan-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B336587.png)


![N-(4-methyl-1-piperazinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B336591.png)



![5-bromo-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]furan-2-carbohydrazide](/img/structure/B336596.png)
![1-{[1,1'-BIPHENYL]-4-CARBONYL}-4-METHYLPIPERIDINE](/img/structure/B336598.png)


![N-[3-(acetylamino)phenyl]-2-methylbenzamide](/img/structure/B336604.png)


